molecular formula C19H23NO4 B3241273 N-Boc-N-methyl-3-(2-naphthyl)-L-alanine CAS No. 145232-51-5

N-Boc-N-methyl-3-(2-naphthyl)-L-alanine

Cat. No.: B3241273
CAS No.: 145232-51-5
M. Wt: 329.4 g/mol
InChI Key: WTGCDTYRZPRKIL-INIZCTEOSA-N
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Description

N-Boc-N-methyl-3-(2-naphthyl)-L-alanine is a synthetic amino acid derivative. The compound features a tert-butoxycarbonyl (Boc) protecting group, a methyl group, and a naphthyl group attached to the alanine backbone. Such compounds are often used in peptide synthesis and medicinal chemistry due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-N-methyl-3-(2-naphthyl)-L-alanine typically involves the following steps:

    Protection of the Amino Group: The amino group of L-alanine is protected using a Boc protecting group.

    Methylation: The protected amino acid is then methylated at the nitrogen atom.

    Naphthyl Group Introduction: The naphthyl group is introduced via a substitution reaction, often using a naphthyl halide and a suitable base.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and high-throughput purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-Boc-N-methyl-3-(2-naphthyl)-L-alanine can undergo various chemical reactions, including:

    Oxidation: The naphthyl group can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to remove the Boc protecting group.

    Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents like halogenated naphthyl compounds and strong bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may yield the deprotected amino acid.

Scientific Research Applications

N-Boc-N-methyl-3-(2-naphthyl)-L-alanine has several applications in scientific research:

    Chemistry: Used in the synthesis of complex peptides and proteins.

    Biology: Studied for its interactions with enzymes and receptors.

    Medicine: Investigated for potential therapeutic applications, such as enzyme inhibitors.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-Boc-N-methyl-3-(2-naphthyl)-L-alanine involves its interaction with specific molecular targets. The Boc group protects the amino group during synthesis, while the naphthyl group can interact with hydrophobic pockets in proteins. The methyl group may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-L-alanine: Lacks the methyl and naphthyl groups.

    N-Boc-N-methyl-L-alanine: Lacks the naphthyl group.

    N-Boc-3-(2-naphthyl)-L-alanine: Lacks the methyl group.

Uniqueness

N-Boc-N-methyl-3-(2-naphthyl)-L-alanine is unique due to the presence of both the methyl and naphthyl groups, which can enhance its binding properties and stability compared to similar compounds.

Properties

IUPAC Name

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-naphthalen-2-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20(4)16(17(21)22)12-13-9-10-14-7-5-6-8-15(14)11-13/h5-11,16H,12H2,1-4H3,(H,21,22)/t16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGCDTYRZPRKIL-INIZCTEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC2=CC=CC=C2C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC2=CC=CC=C2C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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